molecular formula C24H24O5 B13683135 Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate

Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate

Cat. No.: B13683135
M. Wt: 392.4 g/mol
InChI Key: FALOZRNKHYQKFZ-UHFFFAOYSA-N
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Description

Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate is an organic compound with the molecular formula C24H24O5 and a molecular weight of 392.45 g/mol This compound is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate typically involves the benzylation of 3,4-dihydroxyphenylacetic acid followed by esterification. The benzylation reaction is carried out using benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzylic aldehydes or carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the hydroxypropanoate moiety can engage in esterification and hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate is unique due to its combination of benzyloxy groups and a hydroxypropanoate moiety. This structural arrangement provides distinct chemical reactivity and potential biological activity, making it valuable for various research applications.

Properties

Molecular Formula

C24H24O5

Molecular Weight

392.4 g/mol

IUPAC Name

methyl 3-[3,4-bis(phenylmethoxy)phenyl]-2-hydroxypropanoate

InChI

InChI=1S/C24H24O5/c1-27-24(26)21(25)14-20-12-13-22(28-16-18-8-4-2-5-9-18)23(15-20)29-17-19-10-6-3-7-11-19/h2-13,15,21,25H,14,16-17H2,1H3

InChI Key

FALOZRNKHYQKFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

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